
Glycinamide, N-(imino-4-pyridinylmethyl)glycyl-N-(2-carboxy-3,3-dimeth yl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-, (2S-(2alpha,5 alpha,6beta))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glicinamida, N-(imino-4-piridinilmetil)glicil-N-(2-carboxi-3,3-dimetil-7-oxo-4-tia-1-azabiciclo(3.2.0)hept-6-il)-2-fenil-, (2S-(2alfa,5 alfa,6beta))- es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un grupo glicinamida, un grupo piridinilmetil y un sistema de anillos bicíclicos tia-azabicicloheptano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto típicamente involucra múltiples pasos, incluyendo la formación del esqueleto de glicinamida, la introducción del grupo piridinilmetil y la construcción del sistema de anillos bicíclicos tia-azabicicloheptano. Los reactivos comunes utilizados en estas reacciones incluyen aminas, ácidos carboxílicos y varios catalizadores para facilitar la formación de los enlaces deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Reducción: La eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción como la temperatura, la presión y la elección del solvente pueden afectar significativamente el resultado de estas reacciones.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En biología, este compuesto puede tener posibles aplicaciones como una sonda bioquímica o como un precursor para la síntesis de moléculas biológicamente activas. Sus interacciones con macromoléculas biológicas pueden proporcionar información sobre los procesos y mecanismos celulares.
Medicina
En medicina, este compuesto podría investigarse por sus posibles propiedades terapéuticas. Su estructura única puede permitirle interactuar con objetivos moleculares específicos, lo que lleva al desarrollo de nuevos medicamentos o tratamientos.
Industria
En la industria, este compuesto se puede utilizar en la producción de productos químicos especiales, polímeros u otros materiales avanzados. Sus propiedades únicas se pueden aprovechar para crear productos con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular las vías bioquímicas y los procesos celulares, lo que lleva a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de la glicinamida: Compuestos con esqueletos de glicinamida similares pero diferentes sustituyentes.
Compuestos de piridinilmetil: Moléculas que presentan el grupo piridinilmetil con diferentes grupos funcionales.
Derivados de tia-azabicicloheptano: Compuestos con el sistema de anillos bicíclicos tia-azabicicloheptano pero diferentes cadenas laterales.
Unicidad
La singularidad de este compuesto radica en su combinación de grupos funcionales y sistemas de anillos, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir mayor reactividad, estabilidad o especificidad en sus interacciones con objetivos moleculares.
Propiedades
Fórmula molecular |
C24H26N6O5S |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
6-[[2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29(19(26)14-8-10-27-11-9-14)16(13-6-4-3-5-7-13)20(32)28-15(31)12-25/h3-11,16-18,22,26H,12,25H2,1-2H3,(H,34,35)(H,28,31,32) |
Clave InChI |
UWHAHBDBSBVMIY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)N(C(C3=CC=CC=C3)C(=O)NC(=O)CN)C(=N)C4=CC=NC=C4)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


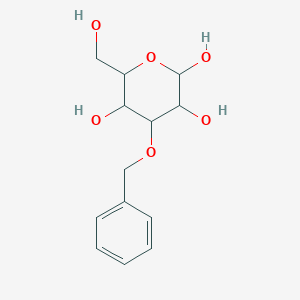
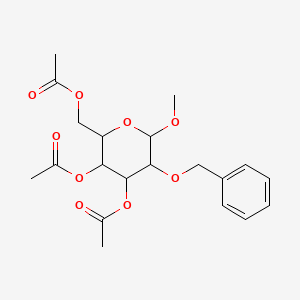
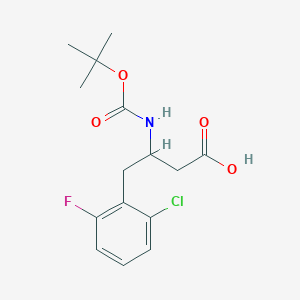
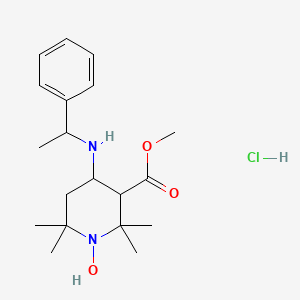
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)](/img/structure/B12290480.png)
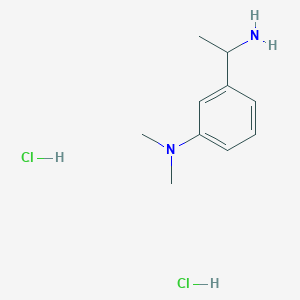
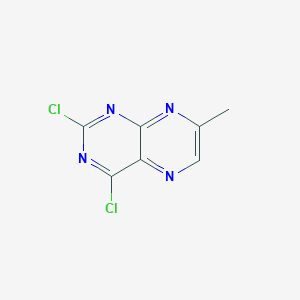
![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/structure/B12290493.png)
![1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)pyrazin-1-ium;bromide](/img/structure/B12290495.png)

![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
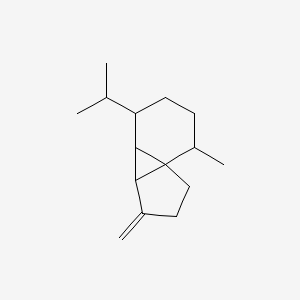
![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)
![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)
